molecular formula CH3ClO2S B041677 Methanesulfonyl chloride CAS No. 124-63-0

Methanesulfonyl chloride

Cat. No. B041677
CAS RN: 124-63-0
M. Wt: 114.55 g/mol
InChI Key: QARBMVPHQWIHKH-UHFFFAOYSA-N
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Description

Methanesulfonyl chloride (MSC) is an organosulfur compound, which belongs to the class of sulfonyl chlorides. It is an important intermediate in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless, volatile liquid with a strong odor, and is soluble in many organic solvents. Its chemical formula is CH3SO2Cl.

Scientific Research Applications

  • Oligopeptide Synthesis : Methanesulfonyl N-hydroxysuccinate, derived from methanesulfonyl chloride, is effective in synthesizing oligopeptides like endomorphine-2 and alanylglutamine. This process occurs in liquid phase under mild conditions, yielding high product amounts (Liang Yue-jie, 2009).

  • Methane Conversion : this compound is instrumental in the catalytic decomposition during low-temperature methane conversions. This process enhances product selectivity, which is crucial for efficient methane production (Shujuan Kang et al., 2017).

  • Selective Chlorination : In carbohydrate chemistry, this compound is used to selectively chlorinate unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction also applies to other pentitols, albeit with lower yields (Mohammed Benazza et al., 1991).

  • Electrochemical Sensor Applications : Sodium insertion into vanadium pentoxide films using a this compound-aluminum chloride ionic liquid suggests potential applications in cathodes for electrochemical sensors (L. Su et al., 2001).

  • Chemical Properties and Reactions : Studies also focus on this compound's chemical properties, such as its hindered internal rotation and formation of sulfene intermediates (J. Ali et al., 1981), as well as its reactive behavior in heterogeneous conditions, important for safe industrial applications (R. Andreozzi et al., 1996).

  • Intermediate in Lipid Synthesis : this compound-derived mesylates are used as intermediates in lipid synthesis, radioactive compound synthesis, and spin label chemistry (F. Spener, 1973).

Mechanism of Action

Target of Action

Methanesulfonyl chloride, also known as mesyl chloride, primarily targets alcohols and amines . It is used to convert alcohols into alkyl mesylates and amines into the corresponding sulfonamides .

Mode of Action

This compound is highly reactive and functions as an electrophile . It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein this compound first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . Similarly, it can react with amines to form sulfonamides .

Biochemical Pathways

This compound plays a crucial role in various biochemical pathways. The methanesulfonates and sulfonamides it forms are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . For instance, when treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .

Pharmacokinetics

Its solubility in polar organic solvents suggests it may have good permeability across biological membranes, potentially influencing its absorption and distribution.

Result of Action

The primary result of this compound’s action is the formation of methanesulfonates from alcohols and sulfonamides from amines . These compounds have various applications in organic synthesis, serving as intermediates in a range of reactions .

Action Environment

This compound is reactive towards water, alcohols, and many amines . It is a colorless liquid that dissolves in polar organic solvents . Environmental factors such as temperature, pH, and the presence of other reactive substances can influence its reactivity and stability. It is also worth noting that this compound is corrosive and poses safety hazards, including toxicity and the potential to cause burns .

Safety and Hazards

Methanesulfonyl chloride is very toxic by ingestion, inhalation, or skin absorption . It may cause severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .

properties

IUPAC Name

methanesulfonyl chloride
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InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3
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InChI Key

QARBMVPHQWIHKH-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)Cl
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Molecular Formula

CH3ClO2S
Record name METHANESULFONYL CHLORIDE
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DSSTOX Substance ID

DTXSID1021615
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Molecular Weight

114.55 g/mol
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Physical Description

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C
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Flash Point

>110 °C
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Solubility

Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction
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Density

1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5
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Vapor Density

3.9 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27
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Color/Form

Pale yellow liquid

CAS RN

124-63-0
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Melting Point

Freezing point: -32 °C, -32 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methanesulfonyl chloride?

A1: this compound has the molecular formula CH3SO2Cl and a molecular weight of 114.56 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Spectroscopic data, including IR, NMR, and mass spectrometry, can be used to characterize this compound. For detailed information on spectroscopic analysis, refer to the literature on this compound synthesis and characterization. [, , ]

Q3: Is this compound compatible with water?

A3: this compound reacts vigorously with water, releasing hydrogen chloride (HCl) gas. Therefore, it should be handled under anhydrous conditions. [, ]

Q4: How stable is this compound under different conditions?

A4: this compound is generally stable when stored under anhydrous conditions. Exposure to moisture, heat, or strong bases can lead to decomposition. [, ]

Q5: How is this compound used in organic synthesis?

A5: this compound is widely used as a reagent for:

  • Converting alcohols to mesylates (methanesulfonates): Mesylates are excellent leaving groups in nucleophilic substitution reactions. [, ]
  • Activating carboxylic acids: This activation allows for the formation of esters and amides. [, ]
  • Preparing sulfinate esters: These compounds are valuable intermediates in organic synthesis. []

Q6: What is the mechanism of this compound solvolysis?

A6: Solvolysis of this compound is proposed to proceed through an SN2 pathway, involving a concerted attack of the nucleophile and departure of the chloride ion. This mechanism is supported by kinetic studies and solvent effects. [, ]

Q7: How does the presence of sulfur dioxide influence methane chlorination reactions involving this compound?

A7: The presence of sulfur dioxide (SO2) in the reaction mixture during the formation of this compound from methane can increase the selectivity towards the desired product (this compound) and prevent over-chlorination to dichloromethane or chloroform. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the solvolysis mechanism of this compound. These studies provide insights into the transition state structures and energy barriers involved in the reaction. [, ]

Q9: How does the structure of this compound affect its reactivity?

A9: The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. This electrophilicity is crucial for its reactivity with nucleophiles, such as alcohols and amines. [, ] Replacing the chlorine atom with other halides can also affect the reactivity and selectivity of the compound. []

Q10: How can the stability of this compound be improved?

A10: Storing this compound under anhydrous conditions and at low temperatures can enhance its stability. Avoiding contact with moisture, heat, and strong bases is crucial to prevent decomposition. []

Q11: What safety precautions should be taken when handling this compound?

A11: this compound is corrosive and moisture-sensitive, producing toxic fumes upon contact with water. It should be handled with appropriate personal protective equipment in a well-ventilated area. Proper waste disposal procedures should be followed. []

Q12: What analytical techniques are used to quantify this compound and its related impurities?

A12: Gas chromatography-mass spectrometry (GC-MS) is a common technique for quantifying this compound and related impurities like methyl methanesulfonate and methyl iodide. Liquid chromatography-mass spectrometry (LC-MS) can also be used to detect and quantify this compound and its derivatives, even at trace levels. [, ]

Q13: What is the environmental impact of this compound?

A13: this compound can release HCl upon contact with water, potentially impacting the environment. Its use and disposal should be carefully managed to minimize ecological risks. [, ]

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